molecular formula C15H22N2O2 B6611784 tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate CAS No. 180146-52-5

tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate

Cat. No.: B6611784
CAS No.: 180146-52-5
M. Wt: 262.35 g/mol
InChI Key: JAELPCLFLCIGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol.

Preparation Methods

The synthesis of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutanone under specific conditions. The reaction typically requires a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The mixture is then subjected to palladium-catalyzed cross-coupling to yield the desired product .

Chemical Reactions Analysis

Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialized chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate can be compared with similar compounds such as:

    tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: This compound has a similar structure but differs in the position of the amino group on the phenyl ring.

    tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines.

    tert-Butyl-N-methylcarbamate: Another related compound with different substituents on the carbamate group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELPCLFLCIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.